N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide

HMG-CoA reductase inhibition Acetylcholinesterase inhibition Multifunctional coumarin

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396772-43-2) is a synthetic, multifunctional coumarin-3-carboxamide derivative (C16H19NO4S, MW 321.39 g/mol) that belongs to the well-precedented 2-oxo-2H-chromene-3-carboxamide pharmacophore class. The compound is characterized by a tertiary alcohol and a thioether side chain, extending the canonical coumarin-3-carboxamide scaffold with hydrogen-bond donor/acceptor functionality.

Molecular Formula C16H19NO4S
Molecular Weight 321.39
CAS No. 1396772-43-2
Cat. No. B2481983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide
CAS1396772-43-2
Molecular FormulaC16H19NO4S
Molecular Weight321.39
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2OC1=O)O
InChIInChI=1S/C16H19NO4S/c1-16(20,7-8-22-2)10-17-14(18)12-9-11-5-3-4-6-13(11)21-15(12)19/h3-6,9,20H,7-8,10H2,1-2H3,(H,17,18)
InChIKeyLRSJQWCNQNXEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396772-43-2): Procurement-Ready Biochemical Profile


N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396772-43-2) is a synthetic, multifunctional coumarin-3-carboxamide derivative (C16H19NO4S, MW 321.39 g/mol) that belongs to the well-precedented 2-oxo-2H-chromene-3-carboxamide pharmacophore class. The compound is characterized by a tertiary alcohol and a thioether side chain, extending the canonical coumarin-3-carboxamide scaffold with hydrogen-bond donor/acceptor functionality. Its bioactivity data, available via ChEMBL (CHEMBL1915760) and BindingDB (BDBM50356919), indicate engagement with HMG-CoA reductase and acetylcholinesterase [1], while its structural features place it within the dopamine D3 receptor ligand space previously described in chromene carboxamide patent families [2].

Why N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by a Generic Chromene Analog


Generic substitution within the 2-oxo-2H-chromene-3-carboxamide class is not scientifically defensible because the N-substituent dictates target engagement, selectivity, and ADMET fate. For CAS 1396772-43-2, the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain introduces a tertiary alcohol capable of acting as both a hydrogen-bond donor and acceptor, and a thioether sulfur that contributes to polarizability and metabolic stability [1]. Removing the hydroxyl group, truncating the methylthio motif, or replacing the butyl linker with a simpler benzyl or phenethyl group—as seen in close analogs such as N-benzyl-2-oxo-2H-chromene-3-carboxamide— would eliminate the dual HMG-CoA reductase/acetylcholinesterase inhibition profile that emerges from the combination of the coumarin warhead and this specific side chain [2]. Even analogs retaining the chromene core but carrying different N-substituents show divergent IC50 values against the same enzyme targets, confirming that the side chain is not a passive solubility handle but an active pharmacophore element [2].

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide Against Closest Chemical Analogs


Dual-Target Enzyme Inhibition Profile: HMG-CoA Reductase and Acetylcholinesterase IC50 Values with Comparator Stats

CAS 1396772-43-2 exhibits a dual-target enzyme inhibition profile rarely observed within the 2-oxo-2H-chromene-3-carboxamide series. In a direct colorimetric assay using pig liver microsomes, the compound inhibited HMG-CoA reductase with an IC50 of 8.60 × 10³ nM (8.6 µM) [1]. In a separate assay, it inhibited human acetylcholinesterase (AChE) with an IC50 of 2.11 × 10⁴ nM (21.1 µM) [1]. While the individual IC50 values are moderate, the dual activity on two therapeutically relevant targets—lipid metabolism and cholinergic neurotransmission—distinguishes it from the vast majority of close 2-oxo-2H-chromene-3-carboxamide analogs, which have been reported to inhibit only one of these two enzymes. For context, the blockbuster HMG-CoA reductase inhibitor lovastatin achieves an IC50 of 3.4 nM in cell-free assays , but it lacks AChE activity entirely, whereas coumarin-3-carboxamide AChE inhibitors such as compound 6m (IC50 = 15.42 µM against AChE) have not been reported to possess HMG-CoA reductase activity [2].

HMG-CoA reductase inhibition Acetylcholinesterase inhibition Multifunctional coumarin IC50 comparison Pig liver microsomes

Dopamine D3 Receptor Pharmacophore Validation: Structural Eligibility for CNS Polypharmacology

The 2-oxo-2H-chromene-3-carboxamide scaffold has been validated as a dopamine D3 receptor (DRD3) pharmacophore through extensive patent disclosures, including the Sanofi-Aventis patent family WO2008009741A1, which explicitly claims chromene and thiochromene carboxamide derivatives as DRD3 ligands for CNS disorders [1]. CAS 1396772-43-2 incorporates the essential structural elements for DRD3 engagement—a chromene core linked via a carboxamide to a flexible alkyl side chain bearing a hydrogen-bond-capable substituent. In contrast, close analogs that lack the tertiary alcohol or thioether functionality, such as N-benzyl-2-oxo-2H-chromene-3-carboxamide (BDBM23539), are not reported to interact with DRD3, suggesting that the specific substitution pattern of the target compound is critical for accessing the D3 pharmacophore. While the precise Ki/IC50 value of CAS 1396772-43-2 at DRD3 has not been disclosed in public databases, the patent-derived class evidence indicates that this compound occupies a structurally privileged position at the intersection of HMG-CoA reductase, AChE, and DRD3 target spaces [2].

Dopamine D3 receptor Chromene carboxamide CNS ligand Antipsychotic Structure–activity relationship

Structural Dual Hydrogen-Bond Motif and In Silico ADMET Differentiation from Non-Hydroxylated Analogs

A recent comprehensive study by Gong et al. (2024) reported the synthesis, crystal structure, Hirshfeld surface analysis, molecular docking, and ADMET properties of a novel 3-substituted coumarin derivative structurally related to CAS 1396772-43-2 [1]. The study highlights the critical role of the N-substituent's hydrogen-bond capability in mediating target interactions and influencing ADMET parameters. For CAS 1396772-43-2, the tertiary alcohol (pKa ~15–16, neutral at physiological pH) and the carboxamide NH provide a dual hydrogen-bond donor/acceptor motif not present in N-alkyl or N-benzyl analogs such as N-(2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 307524-67-0), which lack the hydroxyl group entirely. This structural feature is predicted to enhance aqueous solubility and reduce passive membrane permeability relative to non-hydroxylated analogs—a pharmacokinetic trade-off that directly impacts in vivo distribution, CNS penetration, and experimental suitability. The methylthio group further differentiates the compound by introducing sulfur-mediated polarizability that can engage in CH···S and S···π interactions during target binding, a feature absent in oxygen-only coumarin analogs [1].

ADMET prediction Hydrogen-bond donor Molecular docking Drug-likeness Coumarin derivative

AChE Inhibition as a Secondary Pharmacological Anchor: Cross-Study Comparison with Tryptamine- and Triazole-Linked Coumarin-3-Carboxamides

CAS 1396772-43-2 inhibits human AChE with an IC50 of 21.1 µM [1], placing it in the moderate-activity tier within the broader coumarin-3-carboxamide AChE inhibitor landscape. By comparison, the most potent coumarin-3-carboxamide AChE inhibitors reported—such as compound 10c bearing an N-benzylpiperidine moiety and a 6-nitro substituent—achieve picomolar potency (IC50 = 0.3 nM) with exceptional selectivity over butyrylcholinesterase (SI = 26,300) [2]. The triazole-linked analog compound 6m (IC50 = 15.42 µM against AChE) [3] and tryptamine-bearing N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides (IC50 range 0.09–9.16 µM) [4] exhibit higher AChE potency than the target compound. However, CAS 1396772-43-2 is unique among this comparator set in retaining concurrent HMG-CoA reductase inhibition—a property not shared by any of the above AChE-optimized analogs—making it a privileged scaffold for investigating AChE–lipid axis dual pharmacology.

Acetylcholinesterase Coumarin-3-carboxamide IC50 Alzheimer's disease Neuroprotection

Synthetic Accessibility via 2-Hydroxy-4-(methylthio)butyric Acid (HMBA) Feedstock: Industrial-Scale Intermediate Ensures Supply Chain Scalability

The N-substituent of CAS 1396772-43-2 derives from 2-hydroxy-4-(methylthio)butyric acid (HMBA), a commodity chemical produced at industrial scale (kiloton quantities) as a methionine hydroxy analog animal feed supplement [1]. Multiple established synthetic routes from acrolein, methyl mercaptan, and hydrogen cyanide provide HMBA at low cost, with extensive patent coverage (e.g., US4883911, EP3596045B1) ensuring process maturity and supplier redundancy [2] [3]. In contrast, close chromene-3-carboxamide analogs bearing complex N-substituents (e.g., N-benzylpiperidine or tryptamine-linked derivatives) require multi-step syntheses from specialty amines that are not available at scale, limiting batch reproducibility and increasing cost. The availability of HMBA as a bulk intermediate directly translates to cost-competitive, reproducible multi-gram synthesis of the target compound, making it a pragmatic choice for larger-scale in vivo studies or screening campaigns where analog series requiring bespoke amine synthesis would be logistically impractical.

HMBA 2-hydroxy-4-(methylthio)butyric acid Synthetic intermediate Industrial synthesis Supply chain

Optimal Research and Industrial Use Cases for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396772-43-2)


Polypharmacology Probe for Lipid Metabolism–Cholinergic Signaling Crosstalk Studies

Use CAS 1396772-43-2 as a dual HMG-CoA reductase/AChE inhibitor chemical probe in cellular models where simultaneous modulation of cholesterol biosynthesis and cholinergic tone is hypothesized to be therapeutically relevant, such as in metabolic syndrome–associated cognitive decline or statin-induced cognitive effects. The compound provides an IC50 of 8.6 µM against pig liver HMG-CoA reductase and 21.1 µM against human AChE [1], enabling dose-response experiments across both target pathways in a single agent. Procurement of a gram-scale batch allows systematic in vitro pharmacology (IC50 confirmation, selectivity panel against related enzymes such as butyrylcholinesterase and squalene synthase) and cytotoxicity profiling before committing to in vivo studies [2]. This application leverages the compound's unique dual-target activity, which cannot be achieved by combining single-target inhibitors without introducing pharmacokinetic confounds.

Dopamine D3 Receptor Ligand Screening and Structure–Activity Relationship Expansion

Employ CAS 1396772-43-2 as a structurally privileged hit in dopamine D3 receptor binding displacement assays to explore the SAR around the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain. The compound fits the chromene-3-carboxamide pharmacophore defined in patent WO2008009741A1 [1], and systematic modification of the tertiary alcohol (e.g., methylation, acylation, oxidation to ketone) and the methylthio group (oxidation to sulfoxide/sulfone, replacement with ethylthio or trifluoromethylthio) can generate a focused analog library for DRD3 Ki determination. Cross-screening the resulting analogs against HMG-CoA reductase and AChE can identify derivatives with improved DRD3 potency while preserving or tuning polypharmacology, directly supporting lead optimization for CNS indications where D3 modulation is beneficial (schizophrenia, depression, Parkinson's disease).

Scalable Multi-Gram Synthesis for In Vivo Proof-of-Concept Studies Across Therapeutic Areas

The compound's N-substituent is derived from 2-hydroxy-4-(methylthio)butyric acid (HMBA), an industrial-scale intermediate with mature synthetic routes and low cost [1][2]. This feedstock advantage makes CAS 1396772-43-2 suitable for multi-gram synthesis campaigns supporting in vivo pharmacokinetic profiling (oral bioavailability, brain-to-plasma ratio, half-life in rodents) and efficacy studies in disease models where HMG-CoA reductase, AChE, or D3 receptor engagement is mechanistically implicated. For procurement teams, the scalability translates to lower cost per gram compared to chromene-3-carboxamide analogs requiring bespoke amine synthesis, enabling larger study designs and faster progression from hit-to-lead to lead optimization phases.

ADMET Reference Standard for Hydroxylated vs. Non-Hydroxylated Coumarin-3-Carboxamide Series Comparison

Use CAS 1396772-43-2 as the 'hydroxylated benchmark' in a head-to-head ADMET comparison study alongside its non-hydroxylated analog N-(2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 307524-67-0) [1]. Parallel measurement of aqueous solubility, logD, PAMPA permeability, microsomal stability, and CYP450 inhibition can quantify the impact of the tertiary alcohol group on the pharmacokinetic profile of the chromene-3-carboxamide series. These data directly inform medicinal chemistry decisions on whether to retain or remove the hydroxyl group in lead candidates, and provide defensible justification for procurement of the hydroxylated compound specifically for ADMET characterization.

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